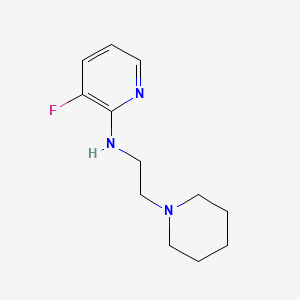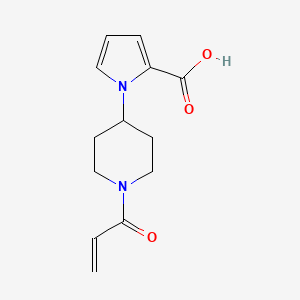
1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid, also known as PEPCK inhibitor, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in biochemical and physiological research. The compound has been found to have a unique mechanism of action that could lead to the development of new drugs for the treatment of various diseases. In
Mecanismo De Acción
The mechanism of action of 1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid involves the inhibition of 1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid, which is responsible for the conversion of oxaloacetate to phosphoenolpyruvate in the gluconeogenesis pathway. By inhibiting 1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid, the compound reduces the production of glucose in the liver, which could lead to a reduction in blood glucose levels. The inhibitor has also been found to have anti-tumor effects by inhibiting the growth of cancer cells that rely on gluconeogenesis for their energy needs.
Biochemical and physiological effects:
1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid has been found to have several biochemical and physiological effects. The compound has been shown to reduce blood glucose levels in animal models of type 2 diabetes, improve insulin sensitivity, and reduce body weight. The inhibitor has also been found to have anti-tumor effects in various cancer cell lines, including breast cancer, colon cancer, and lung cancer. The compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid in lab experiments has several advantages. The compound is relatively easy to synthesize and has been shown to be a potent inhibitor of 1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid. The inhibitor has also been found to have potential therapeutic applications in the treatment of various diseases. However, there are some limitations to the use of the inhibitor in lab experiments. The compound has not been extensively tested in human clinical trials, and its long-term safety and efficacy are not well established. Additionally, the inhibitor may have off-target effects that could affect the interpretation of experimental results.
Direcciones Futuras
1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid has several potential future directions for research. The compound could be further studied in animal models of type 2 diabetes, obesity, and cancer to establish its safety and efficacy. The inhibitor could also be tested in human clinical trials to determine its potential as a therapeutic agent. Additionally, the inhibitor could be used in combination with other drugs to enhance its therapeutic effects. Further research is needed to fully understand the mechanism of action of the inhibitor and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid involves the reaction of 1-(4-piperidyl)pyrrolidin-2-one with acryloyl chloride in the presence of a base. The reaction yields a crude product that is purified by column chromatography to obtain the final product. The synthesis method is relatively straightforward and has been described in detail in several scientific publications.
Aplicaciones Científicas De Investigación
1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid has been found to be a potent inhibitor of phosphoenolpyruvate carboxykinase (1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid), an enzyme that plays a critical role in gluconeogenesis. The compound has been used extensively in biochemical and physiological research to study the role of 1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid in various metabolic pathways. The inhibitor has been shown to have potential therapeutic applications in the treatment of type 2 diabetes, obesity, and cancer.
Propiedades
IUPAC Name |
1-(1-prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-2-12(16)14-8-5-10(6-9-14)15-7-3-4-11(15)13(17)18/h2-4,7,10H,1,5-6,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBYRMBQBPQECN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)N2C=CC=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

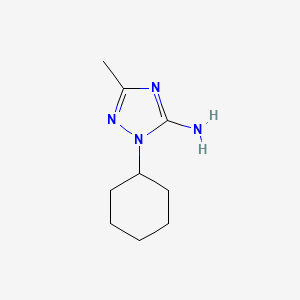
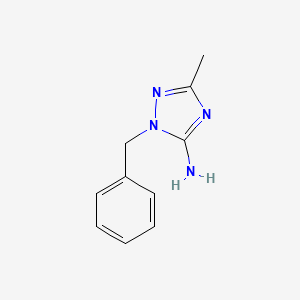
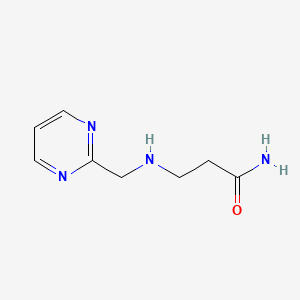

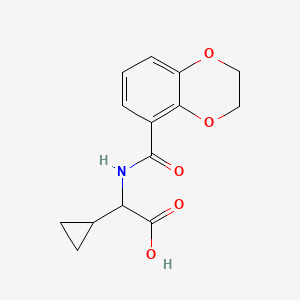
![2-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]acetic acid](/img/structure/B7556249.png)
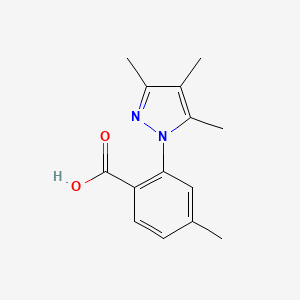
![2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556260.png)
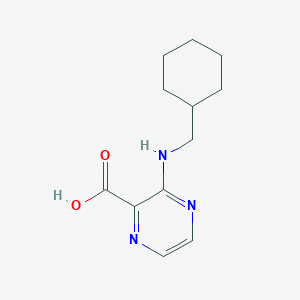
![N-benzyl-2-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B7556279.png)
![3-[(3-Fluoropyridin-2-yl)amino]piperidin-2-one](/img/structure/B7556281.png)
![1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol](/img/structure/B7556295.png)

